molecular formula C26H28N2O B446226 N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE

N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B446226
M. Wt: 384.5g/mol
InChI Key: QNHGVRNLQIIPJY-UHFFFAOYSA-N
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Description

N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a cyclohexenyl group and a dimethylphenyl group. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with 2-(1-cyclohexenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexenyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated cyclohexenyl derivatives.

    Substitution: Halogenated or nitro-substituted quinolinecarboxamide derivatives.

Scientific Research Applications

N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(4-ISOBUTYLPHENYL)-4-QUINOLINECARBOXAMIDE
  • 2-(1-CYCLOHEXENYL)ETHYLAMINE
  • 4-HYDROXY-2-QUINOLONES

Uniqueness

N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexenyl and dimethylphenyl groups on the quinoline core differentiates it from other quinolinecarboxamide derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H28N2O/c1-18-12-13-21(19(2)16-18)25-17-23(22-10-6-7-11-24(22)28-25)26(29)27-15-14-20-8-4-3-5-9-20/h6-8,10-13,16-17H,3-5,9,14-15H2,1-2H3,(H,27,29)

InChI Key

QNHGVRNLQIIPJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)C

Origin of Product

United States

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